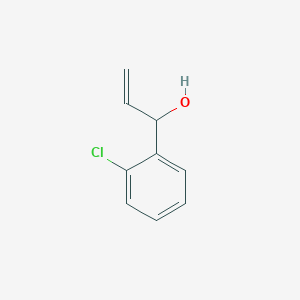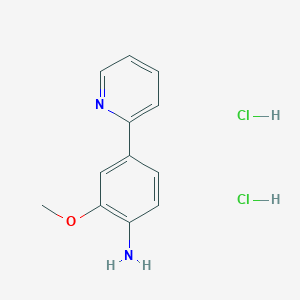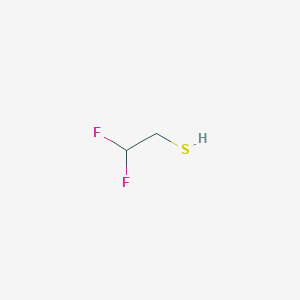
Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is an organic compound with the molecular formula C12H10O2. This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent at the meta position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of 3-ethynylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its specialized nature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced forms like alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Cyclopropanecarboxylic acid: Lacks the ethynylphenyl substituent, making it less versatile in certain reactions.
1-Phenylcyclopropanecarboxylic acid: Similar structure but without the ethynyl group, affecting its reactivity and applications.
Uniqueness: Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is unique due to the presence of both the cyclopropane ring and the ethynylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
1314722-98-9 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
1-(3-ethynylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-2-9-4-3-5-10(8-9)12(6-7-12)11(13)14/h1,3-5,8H,6-7H2,(H,13,14) |
InChIキー |
CRPOCCTWTFZKAQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine](/img/structure/B13611350.png)

![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)








![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)

